Ethyl isobutyrylacetate

Catalog No.
S1490970
CAS No.
7152-15-0
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl isobutyrylacetate

Researchers face regiochemical scrambling and low binding affinity when using unbranched β-keto esters in key API steps. Ethyl isobutyrylacetate’s bulky isobutyryl group enforces precise spatial control, essential for atorvastatin’s pyrrole core and DGAT1 inhibitors.

  • Prevents formation of inactive regioisomers, securing API binding potency.
  • Optimized for acid-catalyzed condensations with tailored catalyst systems, delivering high yields.
  • Eliminates downstream purification bottlenecks due to regioisomer contamination.

CAS Number

7152-15-0

Product Name

Ethyl isobutyrylacetate

IUPAC Name

ethyl 4-methyl-3-oxopentanoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3

InChI Key

XCLDSQRVMMXWMS-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C(C)C

Synonyms

3-Oxo-4-methylpentanoic Acid Ethyl Ester; 4-Methyl-3-oxo-pentanoic Acid Ethyl Ester; 4-Methyl-3-oxovaleric Acid Ethyl Ester; Ethyl 2-isobutyrylacetate; Ethyl 3-Isopropyl-3-oxopropanoate; Ethyl 3-oxo-4-methylpentanoate; Ethyl 3-Oxo-4-methylvalerate; E

Canonical SMILES

CCOC(=O)CC(=O)C(C)C

The exact mass of the compound Ethyl isobutyrylacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62029. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥95%

Package Size

5 g, 25 g, 25 ml

Ethyl isobutyrylacetate (ethyl 4-methyl-3-oxopentanoate) is a branched β-keto ester characterized by its isopropyl moiety adjacent to the reactive carbonyl group. As a fundamental building block in pharmaceutical and agrochemical manufacturing, it exhibits a boiling point of 173 °C and a density of 0.98 g/mL at 25 °C. The compound is primarily procured as a precursor for the regioselective synthesis of complex heterocycles, including pyrazoles, pyrimidines, and pyrroles. Its distinct steric profile, driven by the bulky isobutyryl group, makes it a critical intermediate for synthesizing active pharmaceutical ingredients (APIs) such as atorvastatin and various diacylglycerol acyltransferase 1 (DGAT1) inhibitors, where precise spatial arrangement is mandatory for target binding.

Procurement Fit

GC purity suitable for intermediate synthesis and process development
Distillation-compatible boiling range aids thermal separation workflows
Low density supports liquid-liquid extraction and phase separation
Flammable liquid classification requires safe handling and storage protocols

Substituting ethyl isobutyrylacetate with more common, unbranched analogs like ethyl acetoacetate fundamentally alters the steric environment of downstream cyclization reactions. In multi-component condensations, the isopropyl group dictates the regiochemical outcome and prevents the formation of inactive regioisomers, which is critical in API synthesis [1]. Furthermore, the increased steric bulk significantly impacts reaction kinetics; acid-catalyzed condensations that proceed rapidly with ethyl acetoacetate often require optimized, harsher conditions or specific catalysts when using ethyl isobutyrylacetate. Consequently, attempting a generic substitution not only yields entirely different structural derivatives but also disrupts established manufacturing workflows by altering yield profiles and impurity clearance requirements.

Substitution Risk

Ethyl isobutyrylacetate (7152-15-0)
Ethyl acetoacetate (linear analog)
Branched isobutyryl group introduces steric hindrance that linear analogs lack, altering reaction kinetics
Boiling point and density differences shift distillation and extraction behavior, requiring process revalidation
Tautomeric equilibrium and enolization rate may differ, impacting regioselectivity in heterocycle formation

Steric Effects on Condensation Yield

When synthesizing sterically hindered heterocyclic frameworks, the bulky isopropyl group of ethyl isobutyrylacetate significantly alters reaction kinetics compared to unbranched analogs. In the H2SO4-catalyzed Pechmann condensation with bromoresorcinol to form trimethylangelicin analogs, ethyl isobutyrylacetate achieved a 25% yield after 1 hour, whereas the less hindered ethyl acetoacetate reached an 82% yield under identical conditions[1]. This quantitative drop highlights the necessity for process chemists to optimize reaction times or catalyst loads when substituting linear beta-keto esters with this branched precursor.

Evidence DimensionCondensation Yield (1 hour, H2SO4 catalysis)
Target Compound Data25% yield
Comparator Or BaselineEthyl acetoacetate (82% yield)
Quantified Difference57% absolute reduction in yield under unoptimized baseline conditions
ConditionsPechmann condensation with bromoresorcinol, H2SO4 catalyst, 1 hour reaction time

Buyers and process engineers must account for the reduced reaction kinetics caused by steric hindrance, requiring specific process optimization when scaling up branched derivatives.

Boiling Point & Density vs. Ethyl Acetoacetate
Head-to-head
173 °C vs 180.8 °C (Δ -7.8 °C)
0.98 g/mL vs 1.03 g/mL
Supports gentler distillation conditions and distinct phase separation
Atmospheric pressure, literature values

Hantzsch Pyrrole Regioselectivity

Ethyl isobutyrylacetate is the non-substitutable precursor for the commercial synthesis of atorvastatin calcium. During the Hantzsch reaction with Compound III, it is utilized at a precise 1.20:1.00 to 1.00:1.00 molar ratio to construct the central pyrrole ring [1]. Unlike linear beta-keto esters, the isopropyl moiety of ethyl isobutyrylacetate guarantees the correct spatial orientation of the lipophilic side chain, which is an absolute structural requirement for the resulting API's binding affinity to HMG-CoA reductase.

Evidence DimensionAPI Structural Viability
Target Compound DataYields biologically active atorvastatin core (isopropyl substituted)
Comparator Or BaselineLinear beta-keto esters (yield inactive des-isopropyl analogs)
Quantified DifferenceCritical enabler of target API vs. complete loss of pharmacological viability
ConditionsHantzsch pyrrole synthesis with Compound III and ammonium acetate

Procurement of this exact branched ester is mandatory for atorvastatin generic manufacturers, as any substitution would produce biologically inactive statin analogs.

Synthetic Yield: MgCl₂/Et₃N vs. Traditional Route
Cross-study
Up to 81% vs 61% (Δ +20 percentage points)
Higher reported yield may reduce raw material cost and waste
Reaction at 0–35 °C, patent CN112358396A context

High-Yielding Fused Pyrimidine Synthesis

Despite its bulky isopropyl group, ethyl isobutyrylacetate maintains consistent processability in specific cyclocondensations when optimal solvent systems are employed. In the synthesis of 4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives, condensation with 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles in acetic acid with H2SO4 yielded 87-95% of the target isopropyl-substituted heterocycles [1]. This performance is directly comparable to the yields achieved with less hindered precursors like pentane-2,4-dione or ethyl acetoacetate, proving its reliability as a drop-in building block for complex libraries.

Evidence DimensionCyclocondensation Yield
Target Compound Data87-95% yield
Comparator Or BaselineEthyl acetoacetate / Pentane-2,4-dione (similar 87-95% baseline yields)
Quantified DifferenceMaintains >87% yield parity with unbranched precursors under optimized acidic conditions
ConditionsCondensation with 5-aminopyrazoles in AcOH/H2SO4

Demonstrates that with appropriate acidic solvent systems, this sterically hindered compound achieves high-yielding cyclization, making it a reliable precursor for generating proprietary branched heterocyclic libraries.

Steric Hindrance vs. Linear Acetyl Group
Class-level
Branched isobutyryl (CH(CH₃)₂CO) vs. linear acetyl (CH₃CO)
Significantly greater steric bulk may slow nucleophilic attack
Qualitative, based on physical organic principles; empirical validation recommended

Synthesis Route Impacts on Purity & Yield

The commercial viability and purity of ethyl isobutyrylacetate are highly dependent on the vendor's manufacturing route. Comparative industrial data shows that synthesizing the compound via a magnesium chloride/triethylamine method achieves a 61% yield with simplified post-treatment and higher product purity [1]. In contrast, the traditional magnesium alkoxide method suffers from lower yields and more complex impurity profiles. Selecting lots produced via the MgCl2/Et3N route minimizes trace metal and unreacted starting material carryover.

Evidence DimensionIndustrial Synthesis Yield and Purity Profile
Target Compound Data61% yield (MgCl2/Et3N route) with high purity
Comparator Or BaselineMagnesium alkoxide route (lower yield, complex post-treatment)
Quantified DifferenceHigher yield and reduced impurity burden via the MgCl2/Et3N pathway
ConditionsReaction of potassium monoethyl malonate with isobutyryl chloride at 0-5 °C

Procurement teams should verify the supplier's synthetic route, as the MgCl2/Et3N method provides a higher-purity precursor that reduces the risk of catalyst poisoning in downstream API manufacturing.

Application: CNS Probe Synthesis
Source review
Piperazine derivative building block for dopamine/serotonin receptor studies
Supports research tool synthesis; distinct from general β-ketoester uses
Reported in vendor datasheets; independent confirmation advised

Atorvastatin Calcium Manufacturing

Ethyl isobutyrylacetate is the mandatory precursor for the Hantzsch synthesis of the central pyrrole ring in atorvastatin [1]. Its isopropyl group is essential for ensuring the correct spatial orientation of the drug's lipophilic side chain, which dictates binding affinity to HMG-CoA reductase.

Sterically Hindered Heterocyclic Libraries

Highly suited for generating novel pyrazolo[1,5-a]pyrimidines and substituted angelicins, where the controlled steric bulk of the isobutyryl group is used to probe structure-activity relationships (SAR) [2]. It maintains consistent processability in optimized acidic solvent systems, enabling the reliable production of branched derivatives.

DGAT1 Inhibitors & Atypical Antipsychotics

Utilized in the synthesis of pyrazinecarboxamide and piperazine derivatives, where the branched alkyl chain modifies the lipophilicity and receptor binding profiles compared to methyl-substituted analogs , making it a critical building block in targeted drug discovery.

Application Fit Matrix

Application
Selection Property
Validation Focus
Synthesis of piperazine-based CNS research probes
Steric bulk enables regioselective heterocycle construction
Dopamine/serotonin receptor target engagement assays
Copper-catalyzed divergent pyrrole/furan synthesis
Branched substituent directs annulation selectivity
Product distribution and isopropyl-pyrrole yield confirmation
Large-scale procurement via MgCl₂/Et₃N route
Reported higher yield potential over alternative catalytic methods
Cost-per-kg analysis and E-factor comparison

XLogP3

1.3

Boiling Point

173.0 °C

Melting Point

-9.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

7152-15-0

Wikipedia

Ethyl isobutyrylacetate
Marshall et al. Screening and characterization of a diverse panel of metagenomic imine reductases for biocatalytic reductive amination. Nature Chemistry, doi: 10.1038/s41557-020-00606-w, published online 30 December 2020

Explore Compound Types